molecular formula C9H14N2O3 B12881103 (R)-2-Cyclopentyl-N-hydroxy-4,5-dihydrooxazole-4-carboxamide

(R)-2-Cyclopentyl-N-hydroxy-4,5-dihydrooxazole-4-carboxamide

Cat. No.: B12881103
M. Wt: 198.22 g/mol
InChI Key: YPZNHTUYEAGTIS-SSDOTTSWSA-N
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Description

®-2-Cyclopentyl-N-hydroxy-4,5-dihydrooxazole-4-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a cyclopentyl group attached to a dihydrooxazole ring, with a carboxamide and hydroxy group, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Cyclopentyl-N-hydroxy-4,5-dihydrooxazole-4-carboxamide typically involves the following steps:

    Formation of the Dihydrooxazole Ring: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a carboxylic acid derivative.

    Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via a substitution reaction, where a suitable cyclopentyl halide reacts with the dihydrooxazole intermediate.

    Hydroxylation and Carboxamide Formation:

Industrial Production Methods

Industrial production methods for ®-2-Cyclopentyl-N-hydroxy-4,5-dihydrooxazole-4-carboxamide may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. These methods often utilize continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it into an amine.

    Substitution: The cyclopentyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and aryl halides in the presence of a base (e.g., sodium hydride, NaH) are typical.

Major Products

The major products formed from these reactions include oxo derivatives, amines, and substituted cyclopentyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, ®-2-Cyclopentyl-N-hydroxy-4,5-dihydrooxazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with various biomolecules. Its ability to form hydrogen bonds and participate in enzymatic reactions makes it a valuable tool for probing biological pathways and mechanisms.

Medicine

In medicine, ®-2-Cyclopentyl-N-hydroxy-4,5-dihydrooxazole-4-carboxamide is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of ®-2-Cyclopentyl-N-hydroxy-4,5-dihydrooxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxy and carboxamide groups enable it to form hydrogen bonds and coordinate with metal ions, influencing the activity of its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Cyclopentyl-N-hydroxy-4,5-dihydrooxazole-4-carboxamide: shares similarities with other dihydrooxazole derivatives, such as:

Uniqueness

The presence of the hydroxy group in ®-2-Cyclopentyl-N-hydroxy-4,5-dihydrooxazole-4-carboxamide distinguishes it from its analogs, providing unique reactivity and interaction profiles. This functional group enhances its ability to participate in hydrogen bonding and other non-covalent interactions, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

(4R)-2-cyclopentyl-N-hydroxy-4,5-dihydro-1,3-oxazole-4-carboxamide

InChI

InChI=1S/C9H14N2O3/c12-8(11-13)7-5-14-9(10-7)6-3-1-2-4-6/h6-7,13H,1-5H2,(H,11,12)/t7-/m1/s1

InChI Key

YPZNHTUYEAGTIS-SSDOTTSWSA-N

Isomeric SMILES

C1CCC(C1)C2=N[C@H](CO2)C(=O)NO

Canonical SMILES

C1CCC(C1)C2=NC(CO2)C(=O)NO

Origin of Product

United States

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